2-(2-bromo-4-chlorophenoxy)-N'-[(2E,3E)-4-(3-nitrophenyl)but-3-en-2-ylidene]acetohydrazide
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Overview
Description
2-(2-BROMO-4-CHLOROPHENOXY)-N’~1~-[(E,2E)-1-METHYL-3-(3-NITROPHENYL)-2-PROPENYLIDENE]ACETOHYDRAZIDE is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes bromine, chlorine, and nitro functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMO-4-CHLOROPHENOXY)-N’~1~-[(E,2E)-1-METHYL-3-(3-NITROPHENYL)-2-PROPENYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the phenoxyacetohydrazide coreThe final step involves the condensation of the hydrazide with a nitrophenylpropenylidene derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(2-BROMO-4-CHLOROPHENOXY)-N’~1~-[(E,2E)-1-METHYL-3-(3-NITROPHENYL)-2-PROPENYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents such as potassium permanganate, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2-(2-BROMO-4-CHLOROPHENOXY)-N’~1~-[(E,2E)-1-METHYL-3-(3-NITROPHENYL)-2-PROPENYLIDENE]ACETOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-(2-BROMO-4-CHLOROPHENOXY)-N’~1~-[(E,2E)-1-METHYL-3-(3-NITROPHENYL)-2-PROPENYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-chlorophenoxy)acetamide
- 2-(2-Bromo-4-chlorophenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide
- 2-(2-Bromo-4-chlorophenoxy)-N’-[(1Z,2E)-3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-(2-BROMO-4-CHLOROPHENOXY)-N’~1~-[(E,2E)-1-METHYL-3-(3-NITROPHENYL)-2-PROPENYLIDENE]ACETOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H15BrClN3O4 |
---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(E)-[(E)-4-(3-nitrophenyl)but-3-en-2-ylidene]amino]acetamide |
InChI |
InChI=1S/C18H15BrClN3O4/c1-12(5-6-13-3-2-4-15(9-13)23(25)26)21-22-18(24)11-27-17-8-7-14(20)10-16(17)19/h2-10H,11H2,1H3,(H,22,24)/b6-5+,21-12+ |
InChI Key |
DADITHLLCUSCHC-ULPCKYPFSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1)Cl)Br)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1)Cl)Br)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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